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Compound of Interest

Compound Name: 2-Methoxy-3-methylcarbazole

Cat. No.: B1250629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the characterization

of 2-Methoxy-3-methylcarbazole, a crucial scaffold in medicinal chemistry and materials

science. This document outlines detailed experimental protocols for synthesis and

spectroscopic analysis, presents quantitative data in a clear tabular format, and includes

visualizations to aid in understanding the experimental workflows.

Physicochemical Properties
2-Methoxy-3-methylcarbazole (C₁₄H₁₃NO) is an aromatic heterocyclic compound with a

molecular weight of approximately 211.26 g/mol .[1] Its structure, featuring a methoxy and a

methyl group on the carbazole core, influences its solubility, reactivity, and spectroscopic

properties.
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Property Value Reference

Molecular Formula C₁₄H₁₃NO [1]

Average Molecular Weight 211.2591 g/mol [1]

Monoisotopic Molecular

Weight
211.099714043 Da [1]

CAS Number 24224-28-0 [1]

Synthesis of 2-Methoxy-3-methylcarbazole
A plausible synthetic route for 2-Methoxy-3-methylcarbazole is the Borsche-Drechsel

cyclization, a classic method for preparing carbazole derivatives. This involves the

condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by an

acid-catalyzed cyclization and subsequent aromatization.

Starting Materials

Reaction Steps Final Product
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Caption: Synthetic workflow for 2-Methoxy-3-methylcarbazole via Borsche-Drechsel

cyclization.

Experimental Protocol: Synthesis
Condensation: Dissolve 4-methoxy-3-methylphenylhydrazine (1.0 eq) and cyclohexanone

(1.1 eq) in ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by Thin

Layer Chromatography (TLC).
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Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture to room

temperature and remove the solvent under reduced pressure. The resulting crude hydrazone

can be purified by recrystallization from ethanol.

Cyclization: Add the purified hydrazone to a solution of polyphosphoric acid or a mixture of

acetic acid and sulfuric acid. Heat the mixture at 100-140°C for 1-3 hours.

Work-up and Isolation of Tetrahydrocarbazole: Pour the cooled reaction mixture onto ice-

water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic

solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and

concentrate under reduced pressure. Purify the crude tetrahydrocarbazole intermediate by

column chromatography on silica gel.

Aromatization: Dissolve the purified tetrahydrocarbazole in a suitable solvent like toluene or

xylene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or

palladium on carbon (Pd/C). Heat the mixture at reflux until the reaction is complete

(monitored by TLC).

Final Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify

the crude 2-Methoxy-3-methylcarbazole by column chromatography to obtain the final

product.

Spectroscopic Characterization
The structural elucidation of 2-Methoxy-3-methylcarbazole is achieved through a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
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Caption: General workflow for the spectroscopic characterization of 2-Methoxy-3-
methylcarbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of purified 2-Methoxy-3-methylcarbazole in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to 0-12 ppm.

Use a standard 30° pulse sequence.
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Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

Set a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to 0-160 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Set a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (FID) using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.10 s 1H N-H

~7.9-7.2 m 5H Aromatic protons

~3.90 s 3H -OCH₃

~2.30 s 3H -CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~140-110 Aromatic carbons

~145 C-O (methoxy attached)

~56 -OCH₃

~16 -CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and

press it into a transparent disk.

Instrumentation: Record the spectrum using an FT-IR spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction using a spectrum of the pure KBr pellet

or salt plate.

Characteristic FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Functional Group

~3400 N-H stretch Carbazole N-H

~3100-3000 C-H stretch Aromatic C-H

~2950-2850 C-H stretch
Aliphatic C-H (methyl &

methoxy)

~1600-1450 C=C stretch Aromatic ring

~1250-1200 C-O stretch Aryl-alkyl ether

~1200-1100 C-N stretch Aromatic amine

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which helps in confirming its identity.

Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z

range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI) and

characteristic fragment ions.

Predicted Mass Spectrometry Data (ESI-MS)
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m/z Ion

212.1070 [M+H]⁺

234.0889 [M+Na]⁺

196.0759 [M+H - CH₃]⁺

181.0865 [M+H - OCH₃]⁺

Note: The predicted spectral data provided in the tables are for illustrative purposes and should

be confirmed with experimental data. The exact chemical shifts and fragmentation patterns

may vary depending on the experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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